molecular formula C24H30Cl2N2O3 B000727 Naftopidil dihydrochloride CAS No. 57149-08-3

Naftopidil dihydrochloride

Cat. No. B000727
CAS RN: 57149-08-3
M. Wt: 465.4 g/mol
InChI Key: HZVCEQMJXMUXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naftopidil dihydrochloride is a drug used in benign prostatic hypertrophy which acts as a selective α1-adrenergic receptor antagonist or alpha-1 blocker . It is marketed under the brand name Flivas .


Molecular Structure Analysis

The molecular formula of Naftopidil dihydrochloride is C24H30Cl2N2O3 . The molecular weight is 465.41 .


Chemical Reactions Analysis

Naftopidil shows unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The inhibition of cell cycle progression is independent of α1-AR expression in cells .


Physical And Chemical Properties Analysis

Naftopidil dihydrochloride has a molecular weight of 465.41 . The detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

  • Oncology Applications :

    • Naftopidil inhibits the growth of human prostate cancer cells by arresting the G1 cell cycle, indicating its potential for chemoprevention and intervention in hormone-refractory prostate cancer (Kanda et al., 2008).
    • It has a synergistic antitumor effect with chloroquine diphosphate, inducing apoptosis and autophagy in human gastric cancer cells, though autophagy inhibits apoptosis (Nakamura et al., 2018).
    • Naftopidil also induces apoptosis in malignant mesothelioma cells independently of its α1-adrenoceptor blocking activity, suggesting potential antitumor effects in malignant mesothelioma treatment (Masachika et al., 2013).
  • Urology and Prostate Health :

    • It effectively inhibits 5-hydroxytryptamine-induced bladder contraction in rats, hinting at its potential use in treating lower urinary tract symptoms of benign prostatic hyperplasia (Sakai et al., 2013).
    • Naftopidil improves voiding symptoms and may help manage storage symptoms in men with benign prostatic hyperplasia, potentially enhancing quality of life (Hara et al., 2013).
    • It may reduce the incidence of prostate cancer in men negative for cancer by first biopsy, suggesting its potential in prostate cancer prevention (Yamada et al., 2018).
  • Other Therapeutic Applications :

    • Naftopidil may have therapeutic effects on lung fibrosis by reducing lung fibroblast proliferation and bleomycin-induced lung fibrosis in mice (Urushiyama et al., 2019).
    • It shows unique growth-inhibitory effects in various cells, suggesting potential off-target effects and new therapeutic applications (Ishii & Sugimura, 2015).
    • Naftopidil possesses 5-HT1A agonistic properties in addition to its alpha 1-adrenoceptor antagonist properties, making it a potential treatment for hypertension (Borbe et al., 1991).

Safety And Hazards

Naftopidil dihydrochloride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.2ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;;/h2-12,20,27H,13-18H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVCEQMJXMUXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naftopidil dihydrochloride

CAS RN

57149-08-3
Record name Naftopidil dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAFTOPIDIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I80E37JBE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftopidil dihydrochloride
Reactant of Route 2
Reactant of Route 2
Naftopidil dihydrochloride
Reactant of Route 3
Reactant of Route 3
Naftopidil dihydrochloride
Reactant of Route 4
Reactant of Route 4
Naftopidil dihydrochloride
Reactant of Route 5
Reactant of Route 5
Naftopidil dihydrochloride
Reactant of Route 6
Reactant of Route 6
Naftopidil dihydrochloride

Citations

For This Compound
20
Citations
W Goto, M Ichikawa, E Tanaka, H Hara, M Araie - Brain research, 2004 - Elsevier
… Similarly, prazosin hydrochloride, naftopidil dihydrochloride, terazosin hydrochloride, and BMY7378 dihydrochloride all inhibited cell death at 1 and 10 μM. However, benoxathian …
Number of citations: 9 www.sciencedirect.com
X Ye, JM Linton, NJ Schork, LB Buck… - Aging cell, 2014 - Wiley Online Library
One goal of aging research is to find drugs that delay the onset of age‐associated disease. Studies in invertebrates, particularly C aenorhabditis elegans, have uncovered numerous …
Number of citations: 133 onlinelibrary.wiley.com
ND Pharma, B Ready-To-Go - 1981 - ndpharmabiotech.net
ND Pharma & Biotech es una empresa líder en invesfigación y desarrollo, que ofrece diferentes soluciones imaginafivas y avanzadas para sectores industriales, profesionales y …
Number of citations: 2 www.ndpharmabiotech.net
TA Atkin, CM Maher, AC Gerlach, BC Gay… - …, 2018 - Wiley Online Library
Objective Many previous studies of drug repurposing have relied on literature review followed by evaluation of a limited number of candidate compounds. Here, we demonstrate the …
Number of citations: 36 onlinelibrary.wiley.com
M Sega - 2003 - trace.tennessee.edu
… The compounds - amiloride HCl, phenamil methane sulfonate, naftopidil dihydrochloride, NPC 1543 7 dihydrochloride, calmidazolium chloride (R24571), 5-(nonoxyl)-tryptamine …
Number of citations: 0 trace.tennessee.edu
SL Sandow, CE Hill - Journal of the autonomic nervous system, 1999 - Elsevier
… -6-azophenyl-2′,4′-disulphonic acid (PPADS) and WB4101 hydrochloride from RBI, caffeine from Ajax Chemicals, ryanodine from Sapphire Biosciences, naftopidil dihydrochloride …
Number of citations: 7 www.sciencedirect.com
J Nakayama, L Tan, Y Li, BC Goh, S Wang… - Elife, 2021 - elifesciences.org
Metastasis is responsible for approximately 90% of cancer-associated mortality but few models exist that allow for rapid and effective screening of anti-metastasis drugs. Current mouse …
Number of citations: 4 elifesciences.org
K Takara, K Yamamoto, M Matsubara, T Minegaki… - PLoS …, 2012 - journals.plos.org
… (Osaka, Japan), and terazosin hydrochrolide, urapidil hydrochloride, naftopidil dihydrochloride, and mitoxantrone dihydrochloride, from Sigma-Aldrich Chemical, Co. (St Louis, MO). 2-(4…
Number of citations: 12 journals.plos.org
PM Conn, E Smith, T Spicer, P Chase… - ASSAY and Drug …, 2014 - liebertpub.com
We describe a phenotypic high throughput screening (HTS) calcium flux assay designed to identify pharmacoperones for the gonadotropin releasing hormone receptor (GnRHR). …
Number of citations: 16 www.liebertpub.com
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.